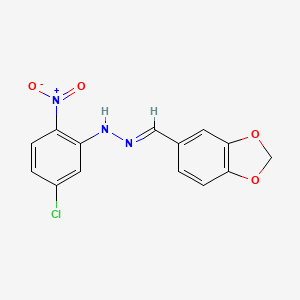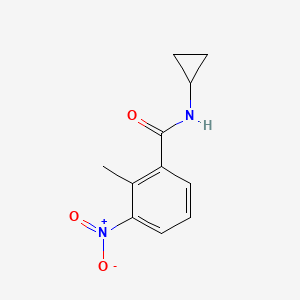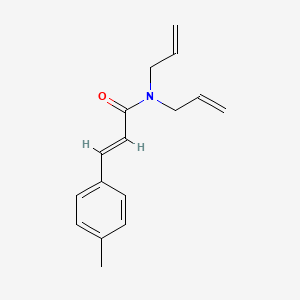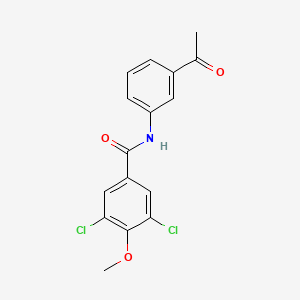![molecular formula C17H16F3N3O B5754508 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as TFP or TFPB and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
TFP works by inhibiting the activity of 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, which is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate proteins. By inhibiting 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, TFP increases insulin sensitivity and enhances glucose uptake in insulin-sensitive tissues such as adipose tissue and skeletal muscle.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, TFP has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using TFP in lab experiments is its potency and selectivity for 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine. This allows for precise modulation of insulin signaling pathways without affecting other cellular processes. However, one limitation of using TFP is its potential toxicity and off-target effects. Careful dose-response studies are necessary to ensure that the concentrations used in experiments are not toxic to cells or animals.
Future Directions
There are several future directions for research on TFP and its potential therapeutic applications. One area of interest is the development of more potent and selective 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine inhibitors that can be used in clinical trials for the treatment of type 2 diabetes and other metabolic disorders.
Another area of interest is the investigation of TFP's effects on other signaling pathways and cellular processes. For example, TFP has been shown to inhibit the growth of cancer cells, and further studies are needed to elucidate the mechanisms behind this effect and to determine whether TFP or related compounds could be used as anticancer agents.
Overall, TFP is a promising compound with potential therapeutic applications in the fields of diabetes, cancer, and inflammation. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective analogs for clinical use.
Synthesis Methods
The synthesis of TFP involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1-(2-pyridinyl)piperazine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Scientific Research Applications
TFP has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that TFP is a potent inhibitor of 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine with an IC50 value of 50 nM. This inhibition leads to increased insulin sensitivity and glucose uptake in adipocytes and muscle cells.
In vivo studies have shown that TFP can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce body weight and improve lipid metabolism in these models.
properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-3-4-13(12-14)16(24)23-10-8-22(9-11-23)15-6-1-2-7-21-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSFOXDCWMYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-2-yl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)

